molecular formula C18H15N3O2 B2819238 (E)-N-([2,3'-bipyridin]-5-ylmethyl)-3-(furan-2-yl)acrylamide CAS No. 2035017-79-7

(E)-N-([2,3'-bipyridin]-5-ylmethyl)-3-(furan-2-yl)acrylamide

Numéro de catalogue: B2819238
Numéro CAS: 2035017-79-7
Poids moléculaire: 305.337
Clé InChI: XTKOBMNDOQTWJH-SOFGYWHQSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

(E)-N-([2,3'-bipyridin]-5-ylmethyl)-3-(furan-2-yl)acrylamide is a synthetic acrylamide derivative designed for neuroscience and pharmacology research. Its structure, incorporating fused bipyridine and furan moieties, suggests potential as a modulator of ligand-gated ion channels, a class of receptors critical for neuronal signaling. This compound is of significant interest for investigating the function and pharmacology of Cys-loop receptor families, which include nicotinic acetylcholine and GABA A receptors . Research on structurally related furan-2-yl-acrylamide compounds has demonstrated potent biological activity. For instance, the close analog 3-furan-2-yl-N-p-tolyl-acrylamide (PAM-2) has been identified as a highly selective positive allosteric modulator of the α7 nicotinic acetylcholine receptor (α7 nAChR) . Studies show that such compounds can produce anxiolytic-like activity in animal models, and their efficacy may increase with chronic treatment, highlighting their value in exploring new therapeutic pathways for neurological disorders . Furthermore, analogs like PAM-2 and PAM-4 have also been shown to potentiate GABA A receptors, with efficacies comparable to neurosteroids and benzodiazepines, indicating a broad potential for studying inhibitory neurotransmission . The mechanism of action for these analogs involves binding to classic anesthetic sites in the transmembrane domain of the receptor, enhancing the receptor's response to the natural transmitter . This compound is intended for research applications only, including but not limited to: in vitro assay development, target validation, ion channel pharmacology studies, and investigating allosteric modulation mechanisms. It is supplied for laboratory research use and is strictly not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers are advised to conduct appropriate safety assessments before use.

Propriétés

IUPAC Name

(E)-3-(furan-2-yl)-N-[(6-pyridin-3-ylpyridin-3-yl)methyl]prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15N3O2/c22-18(8-6-16-4-2-10-23-16)21-12-14-5-7-17(20-11-14)15-3-1-9-19-13-15/h1-11,13H,12H2,(H,21,22)/b8-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTKOBMNDOQTWJH-SOFGYWHQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)C2=NC=C(C=C2)CNC(=O)C=CC3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CN=C1)C2=NC=C(C=C2)CNC(=O)/C=C/C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of (E)-N-([2,3’-bipyridin]-5-ylmethyl)-3-(furan-2-yl)acrylamide typically involves the following steps:

    Formation of the Bipyridine Intermediate: The bipyridine moiety can be synthesized through a coupling reaction, such as the Suzuki-Miyaura cross-coupling reaction, using appropriate pyridine derivatives.

    Acrylamide Formation: The acrylamide group can be introduced via a reaction between an acrylate ester and an amine derivative of the bipyridine intermediate.

    Furan Ring Introduction: The furan ring can be attached through a Heck reaction or a similar coupling reaction, using a furan derivative and the acrylamide intermediate.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and scalable reaction conditions.

Analyse Des Réactions Chimiques

Types of Reactions

(E)-N-([2,3’-bipyridin]-5-ylmethyl)-3-(furan-2-yl)acrylamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.

    Reduction: The acrylamide group can be reduced to form amines or other reduced derivatives.

    Substitution: The bipyridine moiety can undergo substitution reactions, particularly at the nitrogen atoms.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Common reducing agents include lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Common reagents include halogenating agents, nucleophiles, and electrophiles.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation of the furan ring could yield furanones, while reduction of the acrylamide group could yield amines.

Applications De Recherche Scientifique

Chemistry

In chemistry, (E)-N-([2,3’-bipyridin]-5-ylmethyl)-3-(furan-2-yl)acrylamide can be used as a ligand in coordination chemistry, forming complexes with various metal ions. These complexes can be studied for their catalytic, electronic, and photophysical properties.

Biology and Medicine

In biology and medicine, compounds containing bipyridine and furan structures have been investigated for their potential as therapeutic agents. They may exhibit antimicrobial, anticancer, or anti-inflammatory activities, depending on their specific structure and mode of action.

Industry

In industry, such compounds can be used in the development of advanced materials, such as organic semiconductors, light-emitting diodes (LEDs), and photovoltaic cells

Mécanisme D'action

The mechanism of action of (E)-N-([2,3’-bipyridin]-5-ylmethyl)-3-(furan-2-yl)acrylamide would depend on its specific application. For example, as a ligand in coordination chemistry, it would interact with metal ions to form complexes, influencing their electronic and catalytic properties. In biological systems, it might interact with specific molecular targets, such as enzymes or receptors, to exert its therapeutic effects.

Comparaison Avec Des Composés Similaires

Table 1: Key Structural and Functional Differences

Compound Name R Group (N-substituent) Heterocycle Biological Target Key Findings/Properties
Target Compound [2,3'-Bipyridin]-5-ylmethyl Furan-2-yl Not explicitly stated Bipyridine may enhance binding via π-π interactions; furan modulates electronics
PAM-2 (E)-3-(furan-2-yl)-N-(p-tolyl)acrylamide p-tolyl Furan-2-yl GABAA receptor Potentiates α1β2γ2L GABAA receptors via anesthetic binding sites; mutations at intersubunit interfaces abolish activity
(E)-N-(3-Formyl-4-morpholinophenyl)-3-(furan-2-yl)acrylamide (27a) 3-Formyl-4-morpholinophenyl Furan-2-yl Staphylococcus aureus Sortase A Synthesized as a Sortase A inhibitor; structural data confirmed via NMR and MS
III-54q (E)-N-benzyl-N-(2-formylphenyl)-3-(furan-2-yl)acrylamide Benzyl + 2-formylphenyl Furan-2-yl Not specified Synthetic yield 19%; characterized by HRMS
(E)-N-(3-(Hydroxymethyl)-4-morpholinophenyl)-3-(thiophen-2-yl)acrylamide (26a) 3-Hydroxymethyl-4-morpholinophenyl Thiophen-2-yl Staphylococcus aureus Sortase A Thiophene’s larger atomic radius and sulfur atom may alter binding compared to furan

Impact of N-Substituents

  • Bipyridine vs.
  • Morpholinophenyl Derivatives (27a, 26a): The morpholine ring in 27a and 26a introduces polarity and conformational rigidity, which may optimize Sortase A inhibition by stabilizing enzyme-ligand interactions .

Heterocycle Variations

  • Furan vs.

Q & A

Q. What are the optimal synthetic routes for (E)-N-([2,3'-bipyridin]-5-ylmethyl)-3-(furan-2-yl)acrylamide, and how can reaction yields be improved?

Methodological Answer: Synthesis typically involves coupling bipyridine derivatives with acrylamide precursors. Key steps include:

  • Amide Bond Formation : React 5-(aminomethyl)-2,3'-bipyridine with (E)-3-(furan-2-yl)acryloyl chloride in anhydrous dichloromethane (DCM) using triethylamine as a base .
  • Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization from ethanol/water mixtures to achieve >95% purity .
  • Yield Optimization : Control stoichiometry (1:1.2 molar ratio of amine to acryloyl chloride) and maintain temperatures between 0–5°C during acylation to minimize side reactions .

Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR) : Use 1^1H NMR (400 MHz, CDCl3_3) to confirm stereochemistry (E-configuration via coupling constants, J=15.2J = 15.2 Hz for acrylamide protons) and integration of bipyridine/furan protons .
  • High-Resolution Mass Spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H]+^+ at m/z 348.1452) .
  • HPLC : Monitor purity using a C18 column (acetonitrile/water + 0.1% formic acid) with UV detection at 254 nm .

Q. What biological targets are plausible based on structural analogs, and how are preliminary target screens designed?

Methodological Answer:

  • Target Hypotheses : Bipyridine moieties suggest metal chelation (e.g., Zn2+^{2+} in enzyme active sites), while acrylamide groups may inhibit kinases or proteases .
  • Screening Workflow :
    • In Silico Docking : Use AutoDock Vina to predict binding to kinase domains (e.g., EGFR, Src) .
    • Enzyme Assays : Test inhibition of Sortase A (a bacterial transpeptidase) via fluorescence-quenching assays .
    • Cellular Uptake : Use LC-MS to quantify intracellular concentrations in cancer cell lines (e.g., HeLa) .

Advanced Research Questions

Q. How can the mechanism of action be elucidated for ambiguous activity profiles (e.g., dual kinase/metalloenzyme inhibition)?

Methodological Answer:

  • Kinetic Studies : Measure KiK_i values using surface plasmon resonance (SPR) for real-time binding kinetics to purified kinases .
  • Metal Chelation Assays : Employ ICP-MS to detect Zn2+^{2+}/Fe3+^{3+} displacement from metalloenzymes like carbonic anhydrase .
  • Mutagenesis : Engineer kinase active-site mutants (e.g., EGFR T790M) to test binding dependency on metal ions .

Q. What strategies are effective for structure-activity relationship (SAR) studies targeting improved potency?

Methodological Answer:

  • Core Modifications :

    SubstituentEffect on IC50_{50} (Sortase A)Source
    Furan → Thiophene2.5-fold decrease (enhanced hydrophobicity)
    Bipyridine → PyrimidineLoss of activity (reduced metal chelation)
  • Side-Chain Optimization : Introduce methyl groups to the bipyridine ring to improve metabolic stability (tested in microsomal assays) .

Q. How should contradictory data between in vitro and in vivo efficacy be resolved?

Methodological Answer:

  • Pharmacokinetic Analysis : Compare plasma half-life (e.g., t1/2t_{1/2} < 2h in mice vs. >6h in vitro) to identify rapid clearance issues .
  • Metabolite Profiling : Use LC-QTOF-MS to detect hydroxylated or glucuronidated metabolites in liver microsomes .
  • Formulation Adjustments : Encapsulate in PEGylated liposomes to enhance bioavailability .

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.